molecular formula C13H21NO2 B14909934 2-((3-Ethoxybenzyl)amino)butan-1-ol

2-((3-Ethoxybenzyl)amino)butan-1-ol

Cat. No.: B14909934
M. Wt: 223.31 g/mol
InChI Key: GHKMTQNEMVDCDT-UHFFFAOYSA-N
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Description

2-((3-Ethoxybenzyl)amino)butan-1-ol is an organic compound with the molecular formula C13H21NO2 It is a derivative of butanol, featuring an ethoxybenzyl group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethoxybenzyl)amino)butan-1-ol typically involves the reaction of 3-ethoxybenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethoxybenzyl)amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-((3-Ethoxybenzyl)amino)butanone.

    Reduction: Formation of 2-((3-Ethoxybenzyl)amino)butane.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-((3-Ethoxybenzyl)amino)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Ethoxybenzyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Affecting signal transduction pathways.

    Altering cellular processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Methoxybenzyl)amino)butan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-((3-Hydroxybenzyl)amino)butan-1-ol: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

2-((3-Ethoxybenzyl)amino)butan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-[(3-ethoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C13H21NO2/c1-3-12(10-15)14-9-11-6-5-7-13(8-11)16-4-2/h5-8,12,14-15H,3-4,9-10H2,1-2H3

InChI Key

GHKMTQNEMVDCDT-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=CC=C1)OCC

Origin of Product

United States

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